REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][Br:7])[cH:8][cH:9]1.[C:18](=[O:19])([O-:20])[O-:21].[CH3:10][C:11]1([CH3:17])[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]1.[CH3:24][C:25]#[N:26].[K+:22].[K+:23]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][N:14]2[CH2:13][CH2:12][C:11]([CH3:10])([CH3:17])[CH2:16][CH2:15]2)[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CC1(C)CCN(Cc2ccc(Br)cc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |